molecular formula C9H11ClF3N B1629871 2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride CAS No. 215797-66-3

2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride

Cat. No. B1629871
CAS RN: 215797-66-3
M. Wt: 225.64 g/mol
InChI Key: VHZOEQDGCJAKDR-UHFFFAOYSA-N
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Description

This compound is a derivative of phenylhydrazine . It appears as a white to cream or pale yellow crystalline powder .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 2-Aminobenzotrifluoride . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H8ClF3N2 .


Chemical Reactions Analysis

The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . The reactions of a variety of primary alkyl iodides gave rise to the desired trifluoromethoxylated products in high yields .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.60 g/mol . It appears as a white to light yellow crystal powder .

Scientific Research Applications

Synthesis and Antidepressant Activity

A study explored the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds related to 2-(2-Trifluoromethyl-phenyl)-ethylamine hydrochloride, for their potential antidepressant activity. These compounds were evaluated for their ability to inhibit neurotransmitter uptake and showed promise in rodent models for their antidepressant effects (Yardley et al., 1990).

Organic Fluorine Chemistry

Research into the applications of (1,1,2‐Trifluoro‐2‐Chloroethyl)‐Diethylamine as a fluorinating agent highlights the importance of fluorinated compounds like this compound in organic synthesis. This work focused on the replacement of hydroxyl groups with fluorine atoms in hydroxy-compounds, emphasizing the reagent's versatility and utility in organic chemistry (Bergmann & Cohen, 1970).

Corrosion Inhibition

A novel application in the field of materials science is the use of halogen-substituted imidazoline derivatives, related to this compound, as corrosion inhibitors for mild steel in acidic solutions. This research indicates the compound's potential for protecting metals from corrosion, showcasing its importance beyond the pharmaceutical domain (Zhang et al., 2015).

Future Directions

The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-4-2-1-3-7(8)5-6-13;/h1-4H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZOEQDGCJAKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625852
Record name 2-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215797-66-3
Record name 2-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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